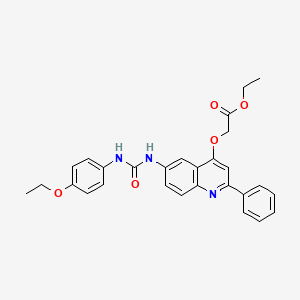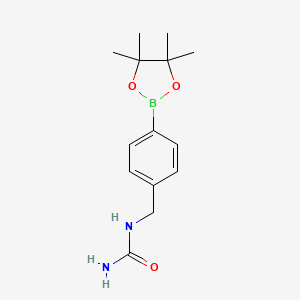![molecular formula C17H14ClN3O3 B2574173 N-(2-clorobencil)-2-hidroxi-8-metil-4-oxo-4H-pirido[1,2-a]pirimidina-3-carboxamida CAS No. 886896-64-6](/img/structure/B2574173.png)
N-(2-clorobencil)-2-hidroxi-8-metil-4-oxo-4H-pirido[1,2-a]pirimidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O3 and its molecular weight is 343.77. The purity is usually 95%.
The exact mass of the compound N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Las pirimidinas se han encontrado que tienen propiedades antimicrobianas . Se pueden usar en el desarrollo de medicamentos para combatir varias infecciones bacterianas y fúngicas.
Aplicaciones antimaláricas
Las pirimidinas también se han utilizado en el desarrollo de medicamentos antimaláricos . Pueden inhibir el crecimiento de especies de Plasmodium, los parásitos que causan la malaria.
Aplicaciones antivirales
Las propiedades antivirales de las pirimidinas las hacen útiles en el tratamiento de diversas infecciones virales .
Aplicaciones anticancerígenas
Las pirimidinas han demostrado potencial en el tratamiento del cáncer . Pueden inhibir el crecimiento de células cancerosas e inducir la apoptosis, un tipo de muerte celular programada.
Aplicaciones antiinflamatorias y analgésicas
Las pirimidinas tienen propiedades antiinflamatorias y analgésicas . Se pueden usar para reducir la inflamación y aliviar el dolor.
Aplicaciones anticonvulsivas
Se ha encontrado que las pirimidinas tienen propiedades anticonvulsivas . Se pueden usar en el tratamiento de la epilepsia y otras afecciones caracterizadas por convulsiones.
Aplicaciones antihipertensivas
Las pirimidinas se pueden usar en el tratamiento de la hipertensión . Pueden ayudar a reducir la presión arterial.
Aplicaciones antioxidantes
Las pirimidinas tienen propiedades antioxidantes . Pueden ayudar a proteger las células del cuerpo del daño causado por los radicales libres.
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Related compounds have been shown to exhibit a broad range of biological activities, suggesting that this compound may affect multiple pathways .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may have similar effects.
Action Environment
The action of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Análisis Bioquímico
Cellular Effects
Given the broad range of biological activities associated with pyrimidine derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
Given its structural similarity to pyrimidine, it may be involved in similar metabolic pathways
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-4-2-3-5-12(11)18/h2-8,23H,9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHMPSDLRITIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Ethyl-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2574097.png)

![1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2574099.png)
![5-Chloro-6-fluoro-N-[2-(2,2,2-trifluoroethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2574100.png)

![(3Z)-3-[(4-acetylphenyl)imino]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2574104.png)
![2-Chloro-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2574106.png)

![N-(5-((4-(trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2574108.png)


